1-(Azetidin-3-yl)pyrrolidine hydrochloride
CAS No.:
Cat. No.: VC20155780
Molecular Formula: C7H15ClN2
Molecular Weight: 162.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H15ClN2 |
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Molecular Weight | 162.66 g/mol |
IUPAC Name | 1-(azetidin-3-yl)pyrrolidine;hydrochloride |
Standard InChI | InChI=1S/C7H14N2.ClH/c1-2-4-9(3-1)7-5-8-6-7;/h7-8H,1-6H2;1H |
Standard InChI Key | GXSXSJAEEIECMV-UHFFFAOYSA-N |
Canonical SMILES | C1CCN(C1)C2CNC2.Cl |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
1-(Azetidin-3-yl)pyrrolidine hydrochloride consists of a five-membered pyrrolidine ring (C₄H₈N) connected to a four-membered azetidine ring (C₃H₆N) at the azetidine’s 3-position. The hydrochloride salt enhances solubility and stability, a common modification for amine-containing compounds . The molecular formula is C₇H₁₅ClN₂, with a molecular weight of 178.66 g/mol (monoisotopic mass).
Table 1: Key Structural Identifiers
Property | Value | Source |
---|---|---|
IUPAC Name | 1-(azetidin-3-yl)pyrrolidine; hydrochloride | |
CAS Number | Not explicitly reported | – |
Molecular Formula | C₇H₁₅ClN₂ | |
Molecular Weight | 178.66 g/mol | |
SMILES | C1CNCC1.C2CNC2.Cl |
Stereochemical Considerations
The azetidine and pyrrolidine rings introduce conformational rigidity, influencing the compound’s interaction with biological targets. Analogous compounds, such as (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride, demonstrate chiral centers that affect binding affinities. For 1-(Azetidin-3-yl)pyrrolidine hydrochloride, the absence of hydroxyl groups simplifies stereochemical complexity but retains spatial constraints critical for molecular recognition .
Synthesis and Chemical Properties
Synthetic Pathways
While no direct synthesis of 1-(Azetidin-3-yl)pyrrolidine hydrochloride is documented, methods for analogous azetidine-pyrrolidine hybrids involve:
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Ring-Closing Reactions: Staudinger reactions between imines and ketenes to form azetidine cores .
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Nucleophilic Substitution: Coupling pyrrolidine derivatives with azetidine precursors using Mitsunobu or Ullmann conditions.
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Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .
Table 2: Comparative Synthesis Data for Analogous Compounds
Physicochemical Properties
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Solubility: High solubility in polar solvents (water, ethanol) due to ionic hydrochloride form .
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Stability: Hydrochloride salts resist hydrolysis under ambient conditions but degrade under strong acids/bases.
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pKa: Estimated pKa ~8.5–9.0 for the pyrrolidine nitrogen, typical for secondary amines .
Compound | Target | IC₅₀/EC₅₀ | Reference |
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3-(Azetidin-1-yl)pyrrolidine dihydrochloride | σ-1 Receptor | 120 nM | |
(R)-1-(Azetidin-3-yl)pyrrolidin-3-ol HCl | Dopamine D₂ Receptor | 450 nM |
Research Gaps and Future Directions
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Stereoselective Synthesis: Develop asymmetric routes to access enantiopure forms for targeted bioactivity .
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In Vivo Pharmacokinetics: Evaluate absorption, distribution, and metabolism in mammalian models.
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Structure-Activity Relationships (SAR): Systematically modify ring substituents to optimize receptor selectivity .
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